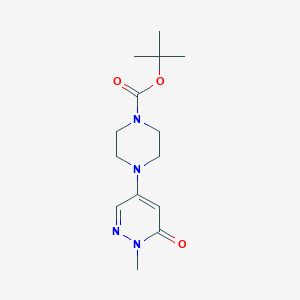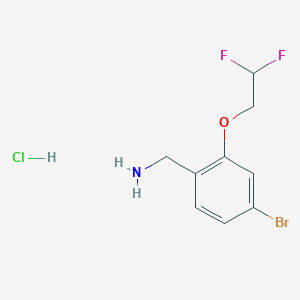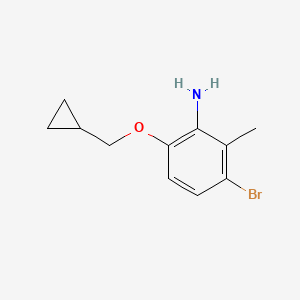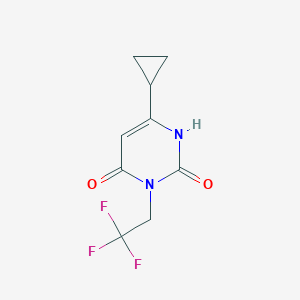
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-CPT-2,4-dione, is a synthetic cyclopropyl-containing pyrimidine derivative that has been studied for its potential applications in the fields of chemistry, biology, and medicine. This compound is a highly fluorinated compound, and its unique structure offers unique properties that make it an attractive target for research.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
A series of compounds related to 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Aksinenko et al., 2016).
Herbicidal Activities
Certain derivatives of this compound have been synthesized and demonstrated good herbicidal activities. For example, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited high herbicidal activity against Brassica napus at specific concentrations (Yang Huazheng, 2013).
Electrophilic Reactions and Derivatives
Research has shown that cyclization of certain derivatives leads to a variety of compounds with potential applications. These reactions include alkylation, acetylation, and bromination, yielding diverse derivatives with different properties (Mekuskiene & Vainilavicius, 2006).
Structural and Molecular Studies
Structural analysis of related compounds has provided insights into their molecular structure, vibrational spectra, and electronic properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (El‐Brollosy et al., 2012; Al-Abdullah et al., 2014).
Synthesis of Novel Derivatives
Extensive research has been conducted on synthesizing new derivatives of this compound, exploring their chemical properties and potential applications in various fields, such as medicinal chemistry and material science (Rubinov et al., 2008; Takahashi et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is human phosphodiesterase 10 . Phosphodiesterase 10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of phosphodiesterase 10, leading to an increase in the intracellular levels of cyclic nucleotides .
Biochemical Pathways
The inhibition of phosphodiesterase 10 by 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The increase in intracellular cyclic nucleotides due to the inhibition of phosphodiesterase 10 can therefore have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the action of 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are largely dependent on the specific cellular context. By increasing the intracellular levels of cyclic nucleotides, it can influence a variety of cellular processes, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Propiedades
IUPAC Name |
6-cyclopropyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(15)3-6(5-1-2-5)13-8(14)16/h3,5H,1-2,4H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBHGZLGFDAPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



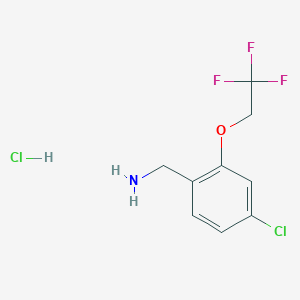
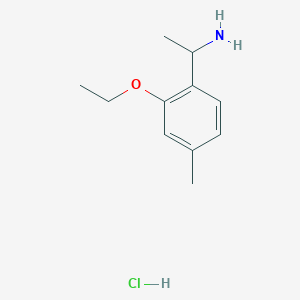
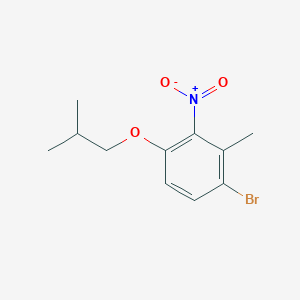

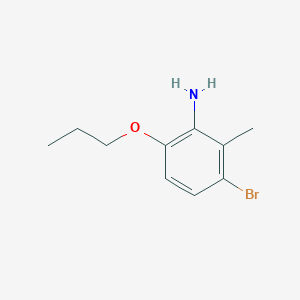
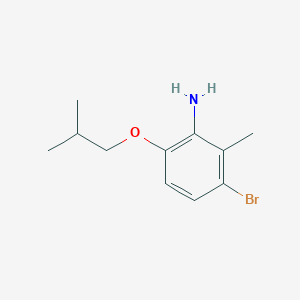
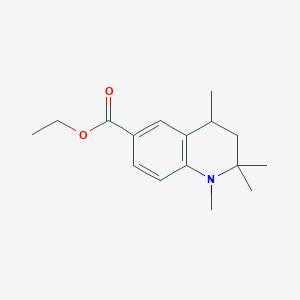
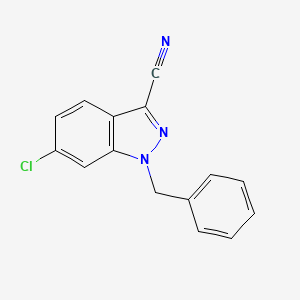


![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)
